thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride
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Overview
Description
Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminothiophene-2-carboxylic acid with formic acid, followed by cyclization to form the thieno[3,2-c]pyridine core . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine-3-carboxylic acid: Similar in structure but with a different ring fusion pattern.
Thieno[3,4-b]pyridine-7-carboxamide: Another heterocyclic compound with a different substitution pattern.
Uniqueness
Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to act as a versatile building block for various bioactive molecules makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
76577-29-2 |
---|---|
Molecular Formula |
C8H6ClNO2S |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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